molecular formula C12H11ClFNO2S2 B10971645 N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide

Cat. No.: B10971645
M. Wt: 319.8 g/mol
InChI Key: RNUCBTKBMKEQJV-UHFFFAOYSA-N
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Description

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring, an ethyl group, a fluorobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene.

    Alkylation: The chlorothiophene intermediate is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(5-chlorothiophen-2-yl)ethyl.

    Sulfonamide Formation: The final step involves the reaction of 1-(5-chlorothiophen-2-yl)ethyl with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the fluorobenzene ring can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-chlorothiophen-2-yl)ethyl)cyclopropanamine
  • N-(1-(5-chlorothiophen-2-yl)ethyl)cyclopropanecarboxamide
  • 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol

Uniqueness

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide is unique due to the presence of both a fluorobenzene ring and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for therapeutic applications compared to similar compounds that lack one or more of these features.

Properties

Molecular Formula

C12H11ClFNO2S2

Molecular Weight

319.8 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C12H11ClFNO2S2/c1-8(10-6-7-12(13)18-10)15-19(16,17)11-5-3-2-4-9(11)14/h2-8,15H,1H3

InChI Key

RNUCBTKBMKEQJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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